2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo[3,4-b]pyridine derivative with a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 1-methyl-1H-pyrazol-3-yl substituent at position 6.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-22-5-4-10(20-22)11-6-9(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)19-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEZBPMSJKMFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Several studies have indicated that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, derivatives containing difluoromethyl groups have shown efficacy against various bacterial strains. The mechanism is believed to involve interaction with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.
Anticancer Properties
Compounds featuring trifluoromethyl groups are often associated with enhanced potency against cancer cells. This compound's structural characteristics suggest potential interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncological research.
Neuropharmacological Effects
The piperazine structure present in this compound indicates potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety. Preliminary studies suggest that similar pyrazole derivatives can modulate neurotransmitter systems effectively.
Case Study 1: Antifungal Activity
A study focused on the synthesis of pyrazole derivatives demonstrated that certain compounds exhibited significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea at concentrations as low as 50 ppm. Structure-activity relationship (SAR) analyses revealed that modifications to the pyrazole ring could enhance antifungal efficacy .
Case Study 2: Antitubercular Activity
Research into related compounds highlighted their potential antitubercular activity. For example, a derivative with a similar indole scaffold showed promising results in inhibiting Mycobacterium tuberculosis, indicating that structural analogs of this compound may also possess similar therapeutic effects .
Chemical Reactions Analysis
Reactivity of the Acetic Acid Moiety
The terminal carboxylic acid group enables classical acid-base and nucleophilic acyl substitution reactions:
| Reaction Type | Reagents/Conditions | Product Formation |
|---|---|---|
| Esterification | Methanol/H₂SO₄ or DCC/DMAP | Methyl ester derivative |
| Amide Formation | SOCl₂ followed by amines (e.g., NH₃) | Primary/secondary/tertiary amides |
| Salt Formation | NaOH, K₂CO₃, or tertiary amines | Water-soluble carboxylate salts |
Key Notes :
-
Esterification may improve membrane permeability for biological studies.
-
Amide derivatives are often explored to enhance metabolic stability .
Cyclopropyl Group Reactivity
The cyclopropyl ring exhibits strain-driven reactivity under specific conditions:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄, HCl (protic acids) | Formation of linear alkanes with -NH₂ or -OH groups |
| Hydrogenation | H₂/Pd-C (high pressure) | Saturated cyclohexane analog (rare due to steric hindrance) |
| Oxidation | Ozone or KMnO₄ | Diacid derivatives (limited by steric factors) |
Key Notes :
-
Ring-opening reactions are pH-dependent and may alter the compound’s pharmacological profile.
Difluoromethyl Group Transformations
The -CF₂H group participates in halogen-related and radical reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Nucleophilic Substitution | R-Li or Grignard reagents | Replacement of F with alkyl/aryl groups (low yield due to stability) |
| Radical Fluorination | XeF₂ or Selectfluor® | Conversion to -CF₃ group |
| Dehydrofluorination | Strong bases (e.g., LDA) | Formation of α,β-unsaturated compounds |
Key Notes :
Heterocyclic Ring Modifications
The pyrazolo[3,4-b]pyridine and pyrazole rings undergo electrophilic and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | Nitration or bromination at electron-rich positions |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives at halide-substituted sites |
| Photochemical Cycloaddition | UV light, dienophiles | Fused polycyclic compounds |
Key Notes :
-
The 1-methylpyrazole substituent directs electrophiles to the C-4 position of the pyrazolo[3,4-b]pyridine system .
Redox Reactions
The conjugated π-system permits selective reductions:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Catalytic Hydrogenation | H₂/Pd-C at 50 psi | Partial saturation of pyridine ring |
| NaBH₄ Reduction | Methanol, 0°C | Selective reduction of ketones (if present) |
Comparative Reactivity of Analogous Compounds
Data from structural analogs highlight substituent effects:
Stability Considerations
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural differences and properties between the target compound and its analogues:
Functional Group Impact
- Cyclopropyl vs.
- Difluoromethyl vs. Trifluoromethyl at Position 4 : Difluoromethyl (CF₂H) offers moderate electron-withdrawing effects and metabolic stability, while trifluoromethyl (CF₃) enhances electronegativity and lipophilicity but may increase toxicity .
- 1,5-Dimethyl-1H-pyrazol-4-yl (CAS 1006478-10-9): Altered spatial orientation may disrupt receptor interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
- Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield. Reaction monitoring via HPLC or LC-MS is essential for intermediate characterization . Computational reaction path searches, such as quantum chemical calculations, can predict feasible pathways and transition states, reducing experimental iterations .
Q. How can the compound’s structural integrity and purity be validated?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) to assess purity.
- FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C/DEPT-135) to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, difluoromethyl as a doublet near δ 5.5 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₈F₂N₄O₂).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Pre-formulation stability studies (e.g., accelerated degradation at 40°C/75% RH for 14 days) should identify degradation products via LC-MS. Avoid aqueous environments unless buffered at pH 6–7 to prevent hydrolysis of the acetic acid moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s kinase inhibition potential?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., mTOR, p70S6K) to assess binding affinity. The pyrazolo[3,4-b]pyridine scaffold may mimic ATP’s adenine ring, with the difluoromethyl group enhancing hydrophobic interactions. Validate predictions with enzymatic assays (IC₅₀ determination) and compare to structurally analogous inhibitors (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) .
Q. What experimental strategies resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-response curves : Test multiple cell lines (e.g., prostate cancer vs. non-cancerous) to identify tissue-specific effects.
- Mechanistic profiling : Use RNA-seq or phosphoproteomics to compare downstream pathways (e.g., autophagy markers like LC3-II vs. mTOR phosphorylation).
- Control experiments : Include knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-dependent activity . Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for autophagy) .
Q. How can the compound’s metabolic stability and CYP450 interactions be evaluated?
- Methodological Answer :
- Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL₍ᵢₙₜ₎).
- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values.
- Metabolite identification : Employ UPLC-QTOF-MS with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .
Q. What strategies optimize bioavailability given the compound’s physicochemical properties?
- Methodological Answer :
- LogP/D analysis : Measure octanol-water partitioning (target LogP ~2–3 for oral bioavailability). The difluoromethyl group may reduce polarity.
- Salt formation : Screen counterions (e.g., sodium, lysine) to improve solubility.
- Prodrug design : Modify the acetic acid moiety to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, followed by esterase-mediated activation .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized protocols : Pre-qualify reagents (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor control).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare batches. Include ≥3 biological replicates.
- Data transparency : Report raw data (e.g., IC₅₀ values, Hill slopes) and instrument parameters (e.g., plate reader settings) to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
